molecular formula C26H22NOP B8581099 1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one CAS No. 88541-08-6

1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one

Cat. No. B8581099
M. Wt: 395.4 g/mol
InChI Key: ORTXQBXWMKSULO-UHFFFAOYSA-N
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Patent
US04645841

Procedure details

A mixture of 67.6 gm of 3-amino acetophenone, 101.2 gm of triethylamine and 100 ml of carbon tetrachloride was added to a stirred suspension of 211 gm of triphenylphosphine dibromide in 1700 ml of carbon tetrachloride. After 20 minutes of refluxing, the mixture was filtered and evaporated to dryness. The residual solid was treated with isopropanol, filtered and dried, yielding 140.2 gm of the title compound, m.p. 135°-136° C.
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
211 g
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=[O:3].C(N(CC)CC)C.[Br-].[Br-].[C:20]1([P:26]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(Cl)(Cl)(Cl)Cl>[C:2]([C:4]1[CH:5]=[C:6]([N:10]=[P:26]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
67.6 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Name
Quantity
101.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
211 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1700 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes of refluxing
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residual solid was treated with isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140.2 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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